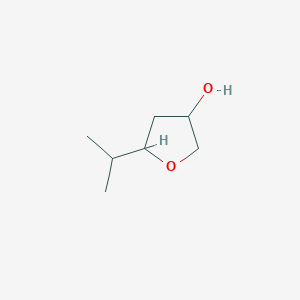
5-Isopropyltetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyltetrahydrofuran-3-ol is an organic compound belonging to the class of tetrahydrofurans, which are cyclic ethers. This compound features a tetrahydrofuran ring substituted with an isopropyl group at the 5-position and a hydroxyl group at the 3-position. Tetrahydrofurans are known for their presence in various natural products and their utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyltetrahydrofuran-3-ol can be achieved through several methods. One common approach involves the cyclization of 5-hydroxy-1-alkenes via oxidative cyclization with molecular oxygen using a cobalt complex as a catalyst . This method provides reasonable yields and excellent selectivity.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. A notable method includes the stereospecific epoxidation of bishomoallylic alcohol using vanadium acetylacetonate (VO(acac)2), followed by treatment with acetic acid to yield the desired tetrahydrofuran .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyltetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted tetrahydrofurans depending on the reagent used.
Scientific Research Applications
5-Isopropyltetrahydrofuran-3-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Isopropyltetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s cyclic ether structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simpler cyclic ether without the isopropyl and hydroxyl substitutions.
2-Methyltetrahydrofuran: Similar structure but with a methyl group instead of an isopropyl group.
3-Hydroxytetrahydrofuran: Similar structure but without the isopropyl group.
Uniqueness
5-Isopropyltetrahydrofuran-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
5-propan-2-yloxolan-3-ol |
InChI |
InChI=1S/C7H14O2/c1-5(2)7-3-6(8)4-9-7/h5-8H,3-4H2,1-2H3 |
InChI Key |
FLWFWHNAVBVXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)pyrimidin-4(3H)-one](/img/structure/B14872287.png)
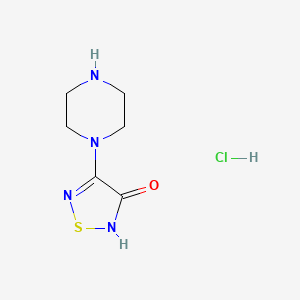
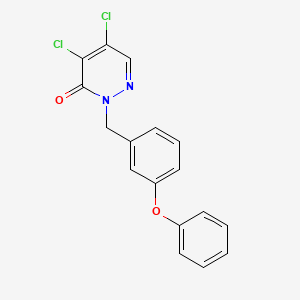
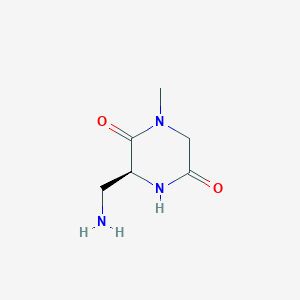
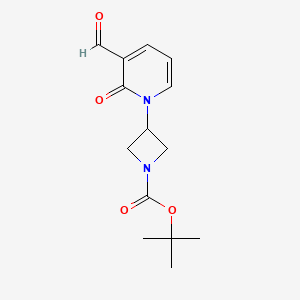
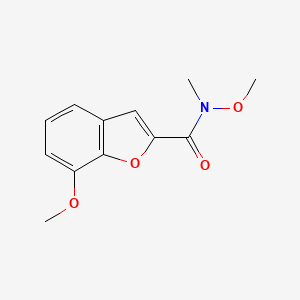
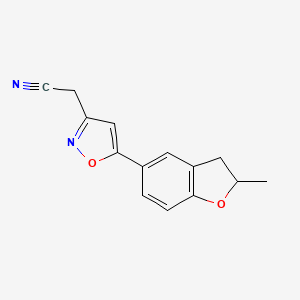
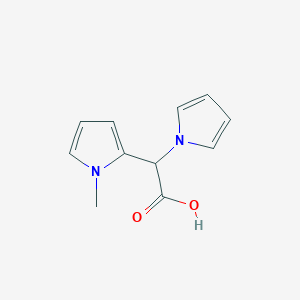
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14872355.png)
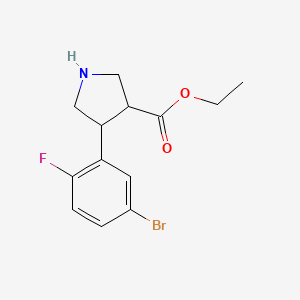
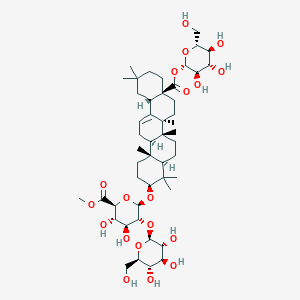
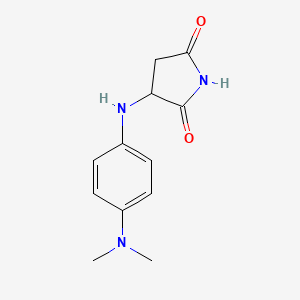
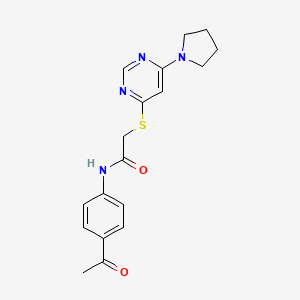
![4-[(3-Methoxybenzoyl)amino]butanoic acid](/img/structure/B14872381.png)
